trans-2,4-Dimethyl-4-butanolide
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Overview
Description
trans-2,4-Dimethyl-4-butanolide: is an organic compound with a lactone structure. It is a type of butanolide, which is a class of compounds known for their diverse biological activities and applications in various fields. The compound is characterized by the presence of two methyl groups at the 2 and 4 positions of the butanolide ring, and it exists in the trans configuration, meaning the substituents are on opposite sides of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,4-Dimethyl-4-butanolide can be achieved through several methods. One common approach involves the reaction of 3-methyl-4,5-epoxy-2-pentenoic acid esters with amines, followed by hydrogenation. This method yields methyl-substituted 4-aminomethyl-4-butanolides . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: trans-2,4-Dimethyl-4-butanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactones or carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
trans-2,4-Dimethyl-4-butanolide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of various chemicals and materials, including polymers and fragrances.
Mechanism of Action
The mechanism of action of trans-2,4-Dimethyl-4-butanolide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
cis-2,4-Dimethyl-4-butanolide: The cis isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of the substituents.
2,4-Dimethyl-4-pentanolide: A similar compound with an additional carbon in the ring structure.
2,4-Dimethyl-4-hexanolide: Another similar compound with two additional carbons in the ring structure.
Uniqueness: trans-2,4-Dimethyl-4-butanolide is unique due to its specific trans configuration, which can result in different reactivity and biological activity compared to its cis isomer and other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
24405-08-1 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(3S,5S)-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-3-5(2)8-6(4)7/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
IYJMJJJBGWGVKX-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](OC1=O)C |
Canonical SMILES |
CC1CC(OC1=O)C |
Origin of Product |
United States |
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